molecular formula C24H23ClN2O4 B2599419 1-(3-Chlorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631881-31-7

1-(3-Chlorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2599419
CAS No.: 631881-31-7
M. Wt: 438.91
InChI Key: RAZQWDWTVSGIHY-UHFFFAOYSA-N
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Description

  • The chlorophenyl group is introduced via electrophilic aromatic substitution.
  • Reagents: Chlorobenzene and a strong base like sodium hydride.
  • Conditions: Room temperature to moderate heating (25-80°C).
  • Attachment of the Morpholinopropyl Side Chain:

    • The morpholinopropyl side chain is attached through nucleophilic substitution.
    • Reagents: 3-chloropropylmorpholine and a polar aprotic solvent like dimethylformamide (DMF).
    • Conditions: Mild heating (50-70°C) under inert atmosphere.
  • Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route includes:

    • Formation of the Chromeno[2,3-c]pyrrole Core:

      • Starting with a suitable chromene derivative, a cyclization reaction is induced to form the chromeno[2,3-c]pyrrole core.
      • Reagents: Acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride.
      • Conditions: Elevated temperatures (100-150°C) under reflux.

    Chemical Reactions Analysis

    Types of Reactions: 1-(3-Chlorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    • Oxidation:

      • Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.
      • Conditions: Acidic or basic medium, room temperature to moderate heating.
      • Products: Oxidized derivatives with potential formation of quinones or other oxygenated species.
    • Reduction:

      • Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
      • Conditions: Anhydrous conditions, low to moderate temperatures.
      • Products: Reduced forms, possibly leading to the opening of the chromeno ring.
    • Substitution:

      • Reagents: Nucleophiles like amines or thiols.
      • Conditions: Polar solvents, room temperature to mild heating.
      • Products: Substituted derivatives with new functional groups replacing the chlorine atom.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate in acidic medium.

      Reduction: Sodium borohydride in ethanol.

      Substitution: Ammonia in ethanol.

    Major Products:

    • Oxidized quinones.
    • Reduced chromeno derivatives.
    • Substituted morpholinopropyl derivatives.

    Scientific Research Applications

    1-(3-Chlorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has diverse applications in scientific research:

    • Chemistry:

      • Used as a building block for synthesizing more complex molecules.
      • Studied for its unique reactivity and stability under various conditions.
    • Biology:

      • Investigated for its potential biological activities, including antimicrobial and anticancer properties.
      • Used in the study of enzyme interactions and inhibition.
    • Medicine:

      • Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
      • Studied for its pharmacokinetic and pharmacodynamic properties.
    • Industry:

      • Utilized in the development of novel materials with specific electronic or optical properties.
      • Applied in the synthesis of specialty chemicals and intermediates.

    Mechanism of Action

    The mechanism of action of 1-(3-Chlorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, potentially inhibiting or modulating the activity of these targets. Pathways involved may include:

    • Enzyme Inhibition:

      • Binding to the active site of enzymes, preventing substrate access.
      • Example: Inhibition of kinases or proteases.
    • Receptor Modulation:

      • Interaction with cell surface or intracellular receptors, altering signal transduction pathways.
      • Example: Modulation of G-protein coupled receptors (GPCRs).

    Comparison with Similar Compounds

    1-(3-Chlorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with similar compounds such as:

    • 1-(3-Chlorophenyl)-2-(3-piperidinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione:

      • Similar structure but with a piperidine ring instead of morpholine.
      • Differences in biological activity and chemical reactivity.
    • 1-(3-Chlorophenyl)-2-(3-azetidinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione:

      • Contains an azetidine ring, leading to different pharmacological properties.
      • Unique reactivity due to the strained azetidine ring.
    • 1-(3-Chlorophenyl)-2-(3-pyrrolidinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione:

      • Features a pyrrolidine ring, affecting its interaction with biological targets.
      • Variations in solubility and stability.

    Properties

    IUPAC Name

    1-(3-chlorophenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H23ClN2O4/c25-17-6-3-5-16(15-17)21-20-22(28)18-7-1-2-8-19(18)31-23(20)24(29)27(21)10-4-9-26-11-13-30-14-12-26/h1-3,5-8,15,21H,4,9-14H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RAZQWDWTVSGIHY-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1COCCN1CCCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H23ClN2O4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    438.9 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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